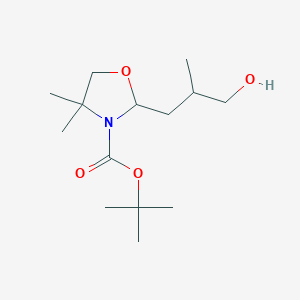

Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate

Description

Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate group, a 4,4-dimethyl-substituted oxazolidine ring, and a 3-hydroxy-2-methylpropyl side chain at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals or agrochemicals. Its structural features—such as the oxazolidine ring’s conformational rigidity and the hydroxyl group’s hydrogen-bonding capability—make it valuable for stereoselective transformations .

Properties

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C14H27NO4/c1-10(8-16)7-11-15(14(5,6)9-18-11)12(17)19-13(2,3)4/h10-11,16H,7-9H2,1-6H3 |

InChI Key |

CSOCAVMWBXJVHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring. The reaction conditions, including temperature and solvent, can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous production of the compound under controlled conditions, minimizing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxazolidine ring can be reduced to form a secondary amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazolidine ring can produce a secondary amine.

Scientific Research Applications

Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Research Implications

- Drug Discovery : The target compound’s hydroxyl group enables derivatization into prodrugs, while fluorinated analogues () offer enhanced bioavailability .

- Material Science : Long-chain derivatives () may serve as surfactants or lipid analogs .

- Catalysis: The oxazolidine ring’s rigidity supports asymmetric induction in organocatalytic processes .

Biological Activity

Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate, also known as (R)-tert-butyl 2-((R)-3-hydroxy-2-methylpropyl)-4,4-dimethyloxazolidine-3-carboxylate, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring an oxazolidine ring and various functional groups, suggests diverse biological activities that warrant detailed exploration.

- Molecular Formula : C14H27NO4

- Molecular Weight : 273.37 g/mol

- IUPAC Name : tert-butyl (2R)-2-[(2R)-3-hydroxy-2-methylpropyl]-4,4-dimethyl-1,3-oxazolidine-3-carboxylate

Biological Activity

The biological activity of this compound can be attributed to its structural features which allow for interactions with various biological targets. Research has indicated several key areas where this compound exhibits notable activity:

- Cholinesterase Inhibition : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. For instance, related oxazolidine derivatives have demonstrated selective inhibition towards BChE, which is of interest in treating Alzheimer's disease .

- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary assays indicate that derivatives of oxazolidine compounds exhibit significant antioxidant activity .

- Neuroprotective Effects : Due to its potential to inhibit AChE and BChE, this compound may also possess neuroprotective properties. This is particularly relevant in neurodegenerative disease models where cholinergic dysfunction is a hallmark .

Case Study 1: Cholinesterase Inhibition

A comparative study on the cholinesterase inhibitory effects of various oxazolidine derivatives highlighted that some compounds showed IC50 values significantly lower than that of standard inhibitors like tacrine. For instance:

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Ratio |

|---|---|---|---|

| Lead Compound 8c | 1.90 µM | 0.084 µM | 22.6 |

| Compound A | 5.00 µM | 0.50 µM | 10.0 |

| (R)-tert-butyl derivative | TBD | TBD | TBD |

This data suggests that modifications in the oxazolidine structure can enhance selectivity towards BChE over AChE, indicating a potential therapeutic advantage in treating Alzheimer's disease .

Case Study 2: Antioxidant Activity

In vitro assays measuring antioxidant activity using ABTS and FRAP methods revealed that certain oxazolidine derivatives exhibited high antioxidant capacities comparable to established antioxidants like trolox:

| Compound | ABTS Assay (Trolox Equivalent) | FRAP Assay (Trolox Equivalent) |

|---|---|---|

| Lead Compound 8c | 0.82 | 1.62 |

| Control (Trolox) | 1.00 | 1.00 |

These findings underscore the potential of this class of compounds not only for neuroprotection but also for broader applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.